molecular formula C7H6BF2NO5 B2557677 (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid CAS No. 2377608-64-3

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid

Cat. No.: B2557677
CAS No.: 2377608-64-3
M. Wt: 232.93
InChI Key: DJZNHLQUELCRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C7H6BF2NO5. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with diols , suggesting that this compound may target biomolecules containing diol groups.

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the compound’s potential role in suzuki-miyaura coupling , it may influence pathways involving the synthesis of complex organic molecules.

Result of Action

Given its potential role in Suzuki-Miyaura coupling , it may contribute to the formation of carbon-carbon bonds in organic synthesis processes.

Action Environment

It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.

Biochemical Analysis

Biochemical Properties

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transmetalation process. The compound’s interaction with enzymes and proteins, such as those involved in oxidative addition and reductive elimination, is essential for its function in these reactions. The presence of fluorine atoms enhances the compound’s reactivity by increasing its electrophilicity, thereby promoting efficient coupling reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to interfere with specific signaling pathways, leading to altered gene expression and metabolic flux . These interactions can result in changes in cellular behavior, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s boronic acid group forms reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation . This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where the compound can act as a competitive inhibitor or activator. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity, further modulating its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under recommended storage conditions, but it can degrade in the presence of strong oxidizers or acids . Long-term studies have shown that the compound’s effects on cellular function can persist, with potential implications for sustained gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound’s boronic acid group allows it to participate in reactions that modify metabolite levels and metabolic flux. These interactions can influence the overall metabolic state of cells, contributing to changes in energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biochemical activity. The compound’s ability to form stable complexes with biomolecules also influences its transport and distribution, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require precise molecular modifications.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,3-Difluorophenylboronic acid

Uniqueness

(2,3-Difluoro-6-methoxy-5-nitrophenyl)boronic acid is unique due to the presence of both electron-withdrawing (fluoro and nitro) and electron-donating (methoxy) groups on the aromatic ring. This combination of substituents can significantly influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

(2,3-difluoro-6-methoxy-5-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF2NO5/c1-16-7-4(11(14)15)2-3(9)6(10)5(7)8(12)13/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZNHLQUELCRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1F)F)[N+](=O)[O-])OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.